

Application Notes and Protocols: 7-Keto Cholesterol-d7 in Metabolic Studies

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Compound of Interest		
Compound Name:	7-Keto Cholesterol-d7	
Cat. No.:	B1140471	Get Quote

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These application notes provide detailed protocols and data for the use of **7-Keto Cholesterol-d7** in metabolic research. This stable isotope-labeled internal standard is a critical tool for the accurate quantification of endogenous 7-keto cholesterol and for tracing its metabolic fate in various biological systems.

Application as an Internal Standard for Quantification of 7-Keto Cholesterol

7-Keto Cholesterol-d7 is widely employed as an internal standard in mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), to accurately quantify 7-keto cholesterol in biological matrices.[1] Its deuterated nature ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.

Experimental Protocol: Quantification of 7-Keto Cholesterol in Human Plasma using LC-MS/MS

This protocol is adapted from a method for the rapid diagnosis of acid SMase-deficient Niemann-Pick disease.[2]



- a. Materials and Reagents:
- 7-Keto Cholesterol (analytical standard)
- 7-Keto Cholesterol-d7 (internal standard)[2]
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Acetonitrile (HPLC grade)
- Ultrapure water
- Human plasma samples
- Charcoal-stripped plasma (for calibration standards and quality controls)[2]
- b. Preparation of Standards and Quality Controls (QCs):
- Prepare a stock solution of 7-Keto Cholesterol in methanol (e.g., 1 mg/mL).
- Prepare a stock solution of **7-Keto Cholesterol-d7** in methanol (e.g., 1 mg/mL).
- Prepare a working internal standard solution of 7-Keto Cholesterol-d7 in methanol at a concentration of 50 ng/mL.[2]
- Prepare calibration standards by spiking charcoal-stripped plasma with the 7-Keto
 Cholesterol stock solution to achieve final concentrations ranging from 1 to 400 ng/mL.[2]
- Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 25, and 250 ng/mL)
 in charcoal-stripped plasma.[2]
- c. Sample Preparation:
- Thaw plasma samples, calibration standards, and QCs on ice.
- To 50 μ L of each sample, add 10 μ L of the 50 ng/mL **7-Keto Cholesterol-d7** internal standard solution.



- Add 200 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- d. LC-MS/MS Analysis:
- LC System: Waters ACQUITY UPLC or equivalent.
- Column: Waters BEH C18 column (1.7 μm, 2.1 mm × 50 mm).[2]
- Mobile Phase A: Water with 0.5% formic acid.[2]
- Mobile Phase B: Methanol with 0.5% formic acid.[2]
- Gradient: 80% B to 95% B over 3 minutes, then to 100% B for 1 minute.
- Flow Rate: 0.5 mL/min.[2]
- Column Temperature: 30°C.[2]
- Mass Spectrometer: Waters Xevo TQ MS or equivalent triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
- Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for 7-Keto Cholesterol and 7-Keto Cholesterol-d7.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 7-Keto Cholesterol using **7-Keto Cholesterol-d7** as an internal standard.[2]



Table 1: LC-MS/MS Method Validation Parameters[2]

Parameter	Result
Linearity Range	1 - 400 ng/mL
Regression Coefficient (r²)	≥ 0.995
Lower Limit of Quantification (LLOQ)	1 ng/mL

Table 2: Precision and Accuracy of the LC-MS/MS Method[2]

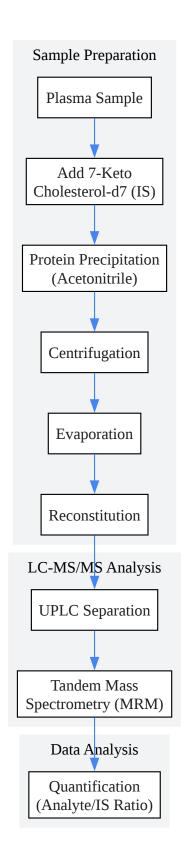
QC Concentration (ng/mL)	Intra-assay Precision (CV%)	Inter-assay Precision (CV%)	Accuracy (%)
2.5	10.52	3.71	85 - 110
25	3.82	4.16	85 - 110
250	4.12	3.98	85 - 110

Table 3: Recovery of 7-Keto Cholesterol[2]

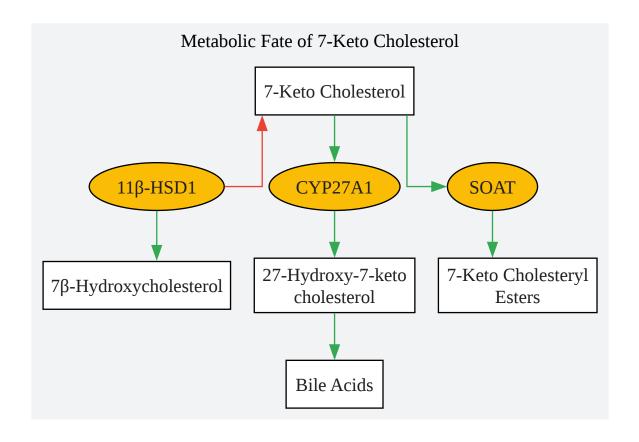
Concentration (ng/mL)	Recovery (%)
Low QC	90.8
Medium QC	113.2
High QC	98.5

Experimental Workflow for Quantification









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References

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- 2. A quantitative LC-MS/MS method for analysis of mitochondrial -specific oxysterol metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
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